
Benzene, 1-(2-bromo-1-chloroethyl)-4-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(2-bromo-1-chloroethyl)-4-chloro- is an organic compound with the molecular formula C8H8BrCl2 It is a derivative of benzene, where the benzene ring is substituted with a 2-bromo-1-chloroethyl group and a chlorine atom at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-bromo-1-chloroethyl)-4-chloro- typically involves the halogenation of ethylbenzene derivatives. One common method is the bromination and chlorination of ethylbenzene in the presence of a catalyst. The reaction conditions often include the use of bromine and chlorine gas, along with a suitable solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled temperature and pressure to ensure the selective substitution of the ethyl group.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-(2-bromo-1-chloroethyl)-4-chloro- may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-(2-bromo-1-chloroethyl)-4-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide are commonly used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution: Products include substituted benzene derivatives with different functional groups.
Oxidation: Products include benzoic acid or benzaldehyde derivatives.
Reduction: Products include ethylbenzene or benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(2-bromo-1-chloroethyl)-4-chloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-(2-bromo-1-chloroethyl)-4-chloro- involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-bromo-2-chloro-: Similar structure but different substitution pattern.
Benzene, 1-(bromomethyl)-2-chloro-: Similar structure with a different alkyl group.
Benzene, (2-bromoethyl)-: Similar structure with a single halogen substitution.
Uniqueness
Benzene, 1-(2-bromo-1-chloroethyl)-4-chloro- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms in the ethyl group allows for diverse chemical transformations and applications.
Eigenschaften
CAS-Nummer |
109275-35-6 |
|---|---|
Molekularformel |
C8H7BrCl2 |
Molekulargewicht |
253.95 g/mol |
IUPAC-Name |
1-(2-bromo-1-chloroethyl)-4-chlorobenzene |
InChI |
InChI=1S/C8H7BrCl2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8H,5H2 |
InChI-Schlüssel |
QCAVBPJBNRHQQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CBr)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


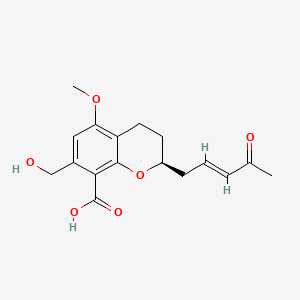
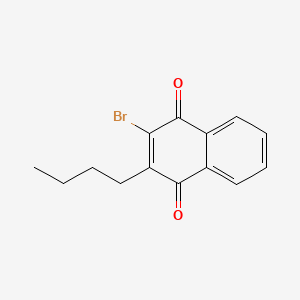
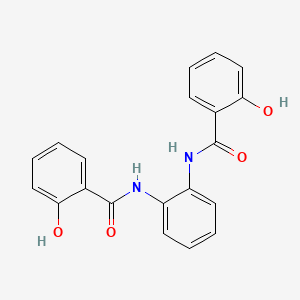
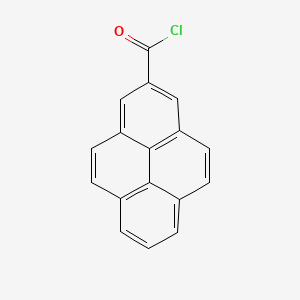
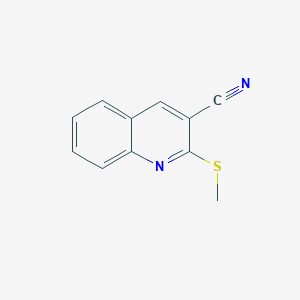
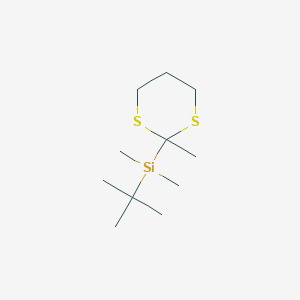
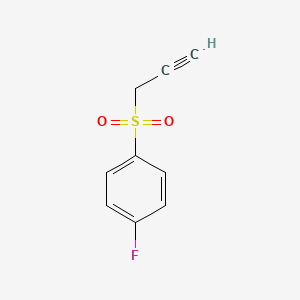
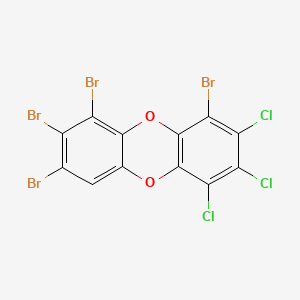
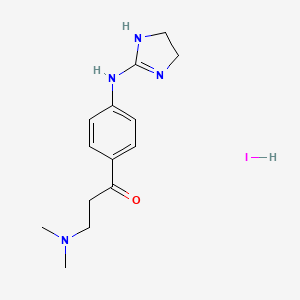
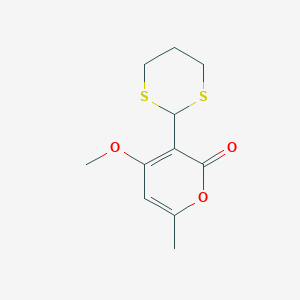

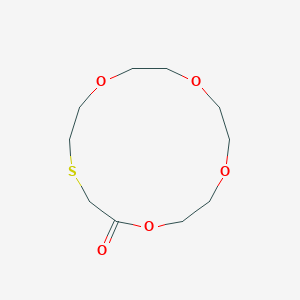
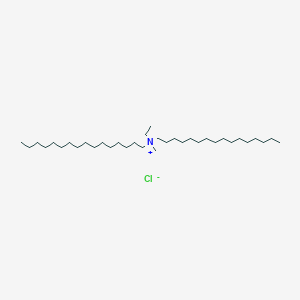
![N,N'-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B14334264.png)
